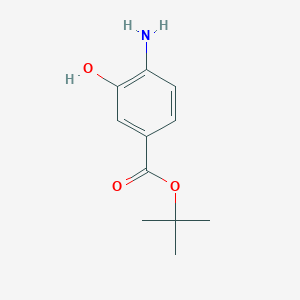

Tert-butyl 4-amino-3-hydroxybenzoate

Description

General Context of Benzoate (B1203000) Derivatives in Organic Chemistry

Benzoate derivatives are a broad class of organic compounds derived from benzoic acid. They are characterized by a benzene (B151609) ring attached to a carboxyl group. These compounds are ubiquitous in nature and are fundamental components in a vast array of synthetic applications. In organic chemistry, the benzene ring of benzoate derivatives can be functionalized with various substituent groups, which significantly modifies their physical and chemical properties. This versatility makes them crucial starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. The esterification of the carboxylic acid group is a common modification that can, for instance, alter the reactivity and solubility of the molecule, a feature extensively utilized in drug design and materials science.

Academic Significance of Alkyl Esters of Aminohydroxybenzoic Acids

Within the broader family of benzoate derivatives, alkyl esters of aminohydroxybenzoic acids represent a particularly significant subclass. These molecules possess three key functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a carboxylate ester group (-COOR). The presence of these groups in a single molecule provides multiple reactive sites, making them valuable synthons for constructing complex molecular architectures.

The amino and hydroxyl groups can participate in a variety of chemical transformations, including acylation, alkylation, and condensation reactions, which are fundamental to the assembly of heterocyclic systems and other intricate organic structures. The ester group, often a methyl, ethyl, or tert-butyl ester, can serve as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This protective role is crucial in multi-step synthetic sequences. The specific alkyl group of the ester can also influence the compound's solubility and reactivity.

Overview of Research Trajectories for tert-Butyl 4-amino-3-hydroxybenzoate in Scholarly Literature

This compound has emerged as a key intermediate in several research domains. Its structural features make it an ideal starting material for the synthesis of various bioactive compounds and functional materials.

In medicinal chemistry, this compound is frequently employed in the development of novel therapeutic agents. The aminophenol core is a common scaffold in many biologically active molecules. The tert-butyl ester group provides a convenient way to temporarily mask the carboxylic acid functionality, which can be deprotected under specific conditions later in a synthetic route. Research has shown that derivatives of aminohydroxybenzoic acid are used in the synthesis of enzyme inhibitors and other targeted therapies.

In the field of materials science, aminohydroxybenzoic acids are precursors to high-performance polymers. For instance, 3-amino-4-hydroxybenzoic acid has been used to synthesize thermotropic polybenzoxazoles, which are polymers with exceptional thermal stability and mechanical strength. researchgate.net The tert-butyl ester derivative can be a useful monomer in polymerization reactions where controlled reactivity of the carboxylic acid group is required.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol (B145695), and dichloromethane (B109758) |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQWHNQHIREJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599835 | |

| Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137066-33-2 | |

| Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Chemical Synthesis of tert-Butyl 4-amino-3-hydroxybenzoate and Analogues

The construction of the this compound molecule can be achieved through several synthetic routes, primarily involving the esterification of the carboxylic acid precursor.

A common and direct approach to synthesizing this compound is the esterification of 4-amino-3-hydroxybenzoic acid. This transformation can be challenging due to the presence of the nucleophilic amino and hydroxyl groups, which can compete with the desired esterification reaction.

One effective method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base and solvent. While this reagent is typically used for the protection of amines, it can also be employed for the synthesis of tert-butyl esters from carboxylic acids. The reaction proceeds by the activation of the carboxylic acid, followed by nucleophilic attack by the tert-butoxide generated in situ.

Another strategy is the Fischer esterification, which involves reacting the carboxylic acid with tert-butanol (B103910) under acidic conditions. However, this method can be less effective for this specific substrate due to the potential for side reactions involving the amino and hydroxyl groups under strong acidic conditions.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| (Boc)₂O Method | Di-tert-butyl dicarbonate, Base (e.g., DMAP) | Room temperature, Inert solvent (e.g., THF) | Mild conditions, High yield | Cost of reagent |

| Fischer Esterification | tert-Butanol, Strong acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Potential for side reactions, Harsh conditions |

Advanced condensation reactions offer alternative pathways to form the carboxylate ester. These methods often involve the activation of the carboxylic acid group of 4-amino-3-hydroxybenzoic acid to make it more susceptible to nucleophilic attack by tert-butanol.

Carbodiimide-mediated coupling reactions are a prominent example. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with tert-butanol to yield the desired tert-butyl ester. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate this reaction.

In some cases, a multi-step synthetic sequence is necessary to achieve the desired benzoate (B1203000) architecture, especially when dealing with sensitive functional groups. youtube.comvapourtec.comlibretexts.org This approach allows for the protection of the amino and/or hydroxyl groups prior to esterification, thus preventing unwanted side reactions.

A typical multi-step synthesis might involve:

Protection: The amino group of 4-amino-3-hydroxybenzoic acid can be protected, for example, as a tert-butoxycarbonyl (Boc) derivative. The hydroxyl group could also be protected if necessary.

Esterification: The protected 4-amino-3-hydroxybenzoic acid can then be esterified using standard methods with a lower risk of side reactions.

Deprotection: Finally, the protecting groups are removed to yield the target compound, this compound.

This strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. youtube.com

Catalytic Systems and Reaction Environment Optimization

The efficiency of the synthesis of this compound can be significantly enhanced by optimizing the catalytic system and the reaction environment.

While traditional esterification methods often rely on stoichiometric amounts of acid or base, catalytic approaches offer a more sustainable and efficient alternative.

Metal-Mediated Catalysis: Lewis acids such as scandium(III) triflate or zinc(II) chloride can catalyze the esterification of carboxylic acids with alcohols. These catalysts activate the carbonyl group of the carboxylic acid, making it more electrophilic and thus more reactive towards the alcohol.

Organic Catalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organic catalysts for a variety of transformations, including esterifications. NHCs can activate the alcohol, which then reacts with the carboxylic acid. The use of organocatalysts avoids the potential for metal contamination in the final product.

For the synthesis of this compound, aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are often preferred. orgsyn.org These solvents are less likely to interfere with the reaction by solvating the nucleophiles or electrophiles to an extent that inhibits the reaction.

In some catalytic systems, the polarity of the solvent can be a critical factor. A systematic study of different solvents can lead to the identification of the optimal reaction medium that maximizes the yield of the desired product while minimizing the formation of byproducts.

Table 2: Effect of Solvent on a Hypothetical Esterification Reaction

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 9.1 | 85 |

| Tetrahydrofuran | 7.5 | 92 |

| Acetonitrile | 37.5 | 78 |

| Toluene | 2.4 | 65 |

Principles of Sustainable Synthesis in Aminobenzoate Preparation

The synthesis of aminobenzoates, including this compound, is increasingly guided by the principles of green and sustainable chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Traditional chemical synthesis often relies on petroleum-derived precursors and harsh reaction conditions, which are neither renewable nor environmentally benign. mdpi.comresearchgate.net

Sustainable approaches are shifting focus towards biosynthetic methods, which utilize microorganisms or enzymes to produce aminobenzoic acids and their derivatives from simple, renewable carbon sources like glucose. mdpi.com These biocatalytic methods can circumvent the need for toxic catalysts and solvents, and often operate at ambient temperature and pressure, significantly reducing energy consumption. jddhs.com The shikimate pathway is a key metabolic route in microorganisms and plants for the biosynthesis of aromatic compounds, including aminobenzoic acids, offering a sustainable alternative to petrochemical routes. mdpi.comresearchgate.net

Key principles of green chemistry are being applied to modernize the synthesis of aminobenzoate derivatives. jddhs.comacs.org These include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org

Use of Renewable Feedstocks : Shifting from non-renewable petroleum sources to renewable biological resources like carbohydrates. researchgate.net

Alternative Solvents : Replacing hazardous organic solvents with greener alternatives such as water, bio-based solvents, or supercritical CO₂ to reduce volatile organic compound (VOC) emissions. jddhs.com

Energy Efficiency : Employing methods like microwave-assisted synthesis or flow chemistry to shorten reaction times and lower energy requirements. jddhs.com

Catalysis : Utilizing highly specific biocatalysts (enzymes) or other efficient catalysts to reduce the need for protecting groups and minimize side reactions. acs.org

The preparation of aminobenzoic acid analogs has seen the application of green techniques such as microwave-assisted synthesis and the use of eco-friendly solvents to prepare various derivatives. nih.gov By embracing these principles, the chemical industry aims to develop manufacturing processes for aminobenzoates that are both economically viable and environmentally responsible. repec.org

| Green Chemistry Principle | Application in Aminobenzoate Synthesis | Primary Benefit |

|---|---|---|

| Prevention | Designing syntheses to minimize waste generation from the outset. | Reduces the need for waste treatment and disposal. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org | Minimizes byproducts and improves resource efficiency. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. jddhs.com | Enhances safety for workers and reduces environmental pollution. |

| Designing Safer Chemicals | Creating products that are effective yet have low toxicity. | Minimizes health and environmental risks of the final product. |

| Safer Solvents and Auxiliaries | Employing benign solvents like water or bio-solvents. jddhs.com | Reduces pollution and health impacts from volatile organic compounds. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; using methods like microwave synthesis. jddhs.com | Lowers energy consumption and associated greenhouse gas emissions. |

| Use of Renewable Feedstocks | Utilizing biomass (e.g., glucose) instead of petroleum. mdpi.comresearchgate.net | Promotes sustainability by using non-depleting resources. |

| Reduce Derivatives | Avoiding unnecessary steps like the use of protecting groups, often through enzymatic reactions. acs.org | Simplifies processes, saves reagents, and reduces waste. |

Mechanistic Elucidation of Formation Reactions

Understanding the precise mechanisms of formation is crucial for optimizing the synthesis of aminobenzoates. This involves studying reaction intermediates, transition states, and the specific pathways through which reactants are converted into products.

Quantum Mechanical Studies of Reaction Intermediates and Transition States

Quantum mechanical (QM) calculations are powerful tools for investigating the intricate details of reaction pathways at the molecular level. nih.gov For related compounds like p-aminobenzoic acid (PABA), ab initio molecular dynamics have been used to explore protonation equilibrium in different solvent environments. rsc.org These computational studies can model the structure and stability of transient species, such as reaction intermediates and transition states, which are often difficult to observe experimentally. nih.gov

For instance, in the biosynthesis of PABA, enzymes like PabA and PabB are involved in converting chorismate and glutamine into 4-amino-4-deoxychorismate. nih.gov QM studies can help elucidate the mechanism of this transformation, including the formation of a covalent glutamyl-enzyme intermediate on the PabA subunit when complexed with PabB. nih.gov Such computational approaches provide insights into enzyme catalysis, revealing how the active site environment facilitates the reaction and stabilizes high-energy intermediates. nih.govnih.gov

Analysis of Proton Transfer and Carboxylation Mechanisms in Related Systems

Proton Transfer: Proton transfer (PT) is a fundamental reaction in chemistry and biology. nih.govrsc.org Studies on p-aminobenzoic acid (PABA) have revealed two primary mechanisms for intramolecular proton transfer: the "vehicle" mechanism and the "Grotthuss" mechanism. researchgate.net

Vehicle Mechanism : A single solvent molecule (the "vehicle") directly transports a proton from one functional group to another. For example, a single ammonia (B1221849) or methanol (B129727) molecule can efficiently transfer a proton between the amino and carboxylic acid groups of protonated PABA. nih.govresearchgate.net

Grotthuss Mechanism : A proton is relayed through a network of hydrogen-bonded solvent molecules, such as a water bridge. nih.govrsc.org

The dominant mechanism can depend on the degree of hydration (the number of water molecules). rsc.org Cryogenic ion spectroscopy has shown that for protonated PABA, a vehicle-type transfer occurs in clusters with five or six water molecules, while a Grotthuss-type transfer is observed in clusters with seven water molecules. rsc.org

Carboxylation Mechanisms: The introduction of a carboxyl group onto an aromatic ring is a key step in the synthesis of many benzoate derivatives. There are three main mechanistic classes for the C-H carboxylation of aromatic compounds: nih.gov

Electrophilic Aromatic Substitution : A Lewis-acid-activated CO₂ molecule attacks the aromatic ring, forming an arenium ion intermediate, which then re-aromatizes to yield the carboxylic acid. nih.gov

C-H Deprotonation by Base : A strong base removes a proton from the aromatic ring, creating a carbon nucleophile that subsequently reacts with CO₂. nih.gov

C-H Oxidative Insertion : This mechanism often involves transition-metal catalysts that insert into the C-H bond, followed by reaction with CO₂. nih.gov

The choice of mechanism depends on the substrate's acidity and the reaction conditions employed. nih.gov

| Mechanism Type | Description | Key Intermediates / Species | Applicable System Example |

|---|---|---|---|

| Proton Transfer (Vehicle) | A single solvent molecule acts as a carrier to transport a proton between two sites. nih.govresearchgate.net | Protonated substrate-solvent complex. | PABA·H⁺ with a single NH₃ or H₂O molecule. researchgate.net |

| Proton Transfer (Grotthuss) | Sequential proton shuttling along a hydrogen-bonded network of solvent molecules. nih.govrsc.org | Eigen ion (H₉O₄⁺), Zundel ion (H₅O₂⁺). nih.gov | PABA·H⁺ in a cluster with multiple water molecules. rsc.org |

| Carboxylation (Electrophilic) | Direct attack of activated CO₂ on the aromatic ring. nih.gov | Arenium ion. | Lewis-acid mediated carboxylation of fused-ring aromatics. nih.gov |

| Carboxylation (Base-Mediated) | Deprotonation of the aromatic C-H bond followed by reaction with CO₂. nih.gov | Aryl carbanion. | Carboxylation of acidic heterocycles like benzoxazole (B165842). nih.gov |

Pathway Identification in Aminobenzoate Derivatization

Aminobenzoates are versatile starting materials for synthesizing a wide range of derivatives through reactions involving their amino and carboxylic acid functional groups. nih.govnumberanalytics.com Identifying the specific reaction pathway is essential for controlling product formation.

Common derivatization reactions include:

Esterification : The carboxyl group reacts with an alcohol, often catalyzed by an acid or using a dehydrating agent like thionyl chloride, to form an ester. nih.govpatsnap.com

Amide Formation : The carboxyl group reacts with an amine to form an amide. This can be achieved by first converting the carboxylic acid to a more reactive acid chloride or by using coupling reagents. numberanalytics.comlibretexts.org

Acylation : The amino group undergoes acylation with reagents like acetic anhydride (B1165640) to form an amide. nih.gov

Reductive Amination : The amino group can be introduced onto a carbonyl compound, or an existing amine can be further alkylated, via an imine intermediate that is subsequently reduced. openstax.orglibretexts.org

The identification of these reaction pathways and the characterization of the resulting products are typically achieved using a combination of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to determine the molecular structure of the products, confirming that the desired transformation has occurred. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are used to separate products from reactants and byproducts, assessing the purity and yield of the reaction. patsnap.com

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by probing the magnetic properties of atomic nuclei. For Tert-butyl 4-amino-3-hydroxybenzoate, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon signal and to establish the connectivity between atoms.

Comprehensive One-Dimensional NMR Studies (¹H NMR, ¹³C NMR, DEPT-135, TOCSY)

One-dimensional NMR techniques are the first step in structural analysis, providing fundamental information about the chemical environment and number of different types of protons and carbons.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region typically displays a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by their substitution pattern. The signals for the amino (-NH₂) and hydroxyl (-OH) groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. A prominent singlet in the upfield region corresponds to the nine equivalent protons of the tert-butyl group.

¹³C NMR and DEPT-135: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, this includes signals for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the carbons of the benzene ring, and the methyl carbons of the tert-butyl group. To differentiate between CH, CH₂, and CH₃ groups, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is utilized. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in a DEPT-135 spectrum. This allows for the unambiguous assignment of the carbon signals from the tert-butyl methyl groups and the aromatic CH groups.

TOCSY (Total Correlation Spectroscopy): While COSY (discussed below) shows correlations between directly coupled protons, TOCSY can reveal correlations between protons that are part of the same spin system, even if they are not directly coupled. For the aromatic protons of this compound, a TOCSY experiment would show correlations between all three protons on the ring, confirming they belong to the same structural fragment.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|---|---|

| -C(CH₃)₃ | ~1.55 | s | 9H | ~28.0 | + (CH₃) |

| -C(CH₃)₃ | ~80.0 | Quaternary | |||

| Ar-H | ~6.8-7.5 | m | 3H | ~115-125 | + (CH) |

| Ar-C | ~118-150 | Quaternary | |||

| C=O | ~166.0 | Quaternary | |||

| -NH₂ | ~4.5 | br s | 2H | ||

| -OH | ~9.0 | br s | 1H |

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis (COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide correlational data that is crucial for assembling the molecular structure from the individual signals identified in 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, COSY would show cross-peaks between adjacent aromatic protons, allowing for the determination of their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For instance, the proton signal of the tert-butyl group would show a cross-peak to the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, the HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. This is invaluable for connecting different fragments of the molecule. For example, the protons of the tert-butyl group would show an HMBC correlation to the quaternary carbon of the group and, importantly, to the carbonyl carbon of the ester, confirming the ester linkage. The aromatic protons would show correlations to neighboring carbons and carbons further away, helping to piece together the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the amino or hydroxyl protons and the adjacent aromatic proton, providing information about the preferred conformation of these groups relative to the ring.

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural clues through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecule. The molecular formula for this compound is C₁₁H₁₅NO₃. The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the elemental composition.

| Ion | Formula | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 | Data not available | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Elucidation

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound. A pure sample of this compound would ideally show a single peak in the chromatogram at a specific retention time. The mass spectrometer detector would confirm that this peak corresponds to the mass of the target compound. This technique is also crucial in reaction monitoring and identifying potential byproducts.

Electron Ionization Mass Spectrometry (EIMS) in Structural Confirmation

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is often characteristic of the molecule's structure and can be used as a "fingerprint" for identification. For this compound, characteristic fragmentation would be expected. A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) to form a protonated carboxylic acid. Another prominent fragmentation is the loss of the tert-butyl radical (•C(CH₃)₃).

| m/z | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 209 | [C₁₁H₁₅NO₃]⁺• (Molecular Ion) | - |

| 153 | [HOC₆H₃(NH₂)COOH]⁺• | C₄H₈ (Isobutylene) |

| 136 | [HOC₆H₃(NH₂)CO]⁺ | C₄H₉• (tert-butyl radical), CO |

| 57 | [C₄H₉]⁺ | •OC₆H₃(NH₂)COOH |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are paramount for identifying the functional groups present in a compound like this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a unique spectrum that serves as a molecular fingerprint. The spectrum of this compound displays characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), hydroxyl (-OH), ester carbonyl (C=O), and the tert-butyl group, as well as the vibrations of the aromatic ring.

Interactive Data Table: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3450-3350 | Medium | Two distinct bands are characteristic of primary amines. |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3350-3250 | Medium | Often sharper than the O-H stretch. |

| O-H Stretch | Phenolic Hydroxyl (-OH) | ~3400-3200 | Strong, Broad | Position and width are highly dependent on intermolecular hydrogen bonding. |

| C-H Aromatic Stretch | Ar-H | ~3100-3000 | Weak to Medium | Characteristic of sp² C-H bonds on the benzene ring. vscht.cz |

| C-H Aliphatic Stretch | Tert-butyl (-C(CH₃)₃) | ~2980-2850 | Strong | Characteristic of sp³ C-H bonds. |

| C=O Ester Stretch | Ester (-COO-) | ~1715-1685 | Very Strong, Sharp | The position can be influenced by conjugation with the aromatic ring. pressbooks.pub |

| C=C Aromatic Stretch | Aromatic Ring | ~1620-1580 & ~1500-1450 | Medium to Strong | Multiple bands are typical for aromatic compounds. vscht.cz |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | ~1640-1560 | Medium | In-plane bending vibration. |

| C-O Ester Stretch | Ester (-COO-) | ~1300-1150 | Strong | Two bands are often observed related to the C-O single bonds. |

| C-N Stretch | Aryl Amine (Ar-NH₂) | ~1340-1250 | Medium to Strong | Stretching vibration of the bond between the ring and the nitrogen atom. |

While direct SERS analysis of this compound is not widely reported, the technique offers powerful capabilities for studying its adsorption and interaction with metallic surfaces. SERS dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near nanostructured metal surfaces, such as gold or silver. nih.govnih.gov

For a molecule like this compound, a SERS experiment would provide information on its orientation upon adsorption. The enhancement of vibrational modes is strongly dependent on their proximity and orientation relative to the metal surface. acs.org

Dominance of Aromatic Ring Vibrations: Similar to aromatic amino acids, the SERS spectrum would likely be dominated by the vibrational modes of the substituted benzene ring. nih.govresearchgate.net This is because the flat π-system of the ring can interact strongly with the metal surface.

Probing Adsorption Geometry: By analyzing the relative enhancement of bands corresponding to the amino, hydroxyl, and carboxylate groups, the molecule's binding orientation can be inferred. For instance, a strong enhancement of the C-N or N-H modes would suggest that the amino group is interacting closely with the surface. Similarly, enhancement of the hydroxyl or carbonyl modes would indicate their involvement in the surface binding. This allows for a detailed analysis of the molecule-surface interface, which is critical in fields like sensor development and catalysis. researchgate.net

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions that dictate the material's macroscopic properties.

Single crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound would reveal its precise molecular conformation and how the molecules pack together in the crystal lattice. Based on its structure, the crystal packing would be heavily influenced by a network of intermolecular hydrogen bonds.

The -OH and -NH₂ groups are potent hydrogen bond donors, while the oxygen atoms of the hydroxyl and ester carbonyl groups are effective hydrogen bond acceptors. This functionality allows for the formation of robust and directional hydrogen-bonding networks. These interactions are expected to be the primary force governing the supramolecular assembly in the solid state. Additionally, π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules may further stabilize the crystal structure. mdpi.com The bulky tert-butyl group would also play a significant role, influencing the packing efficiency and potentially creating voids or channels within the crystal lattice.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze bulk crystalline materials. A PXRD pattern serves as a unique fingerprint for a specific crystalline phase. For this compound, PXRD is essential for several reasons:

Phase Purity Confirmation: The experimental PXRD pattern of a synthesized batch can be compared to a theoretical pattern calculated from SCXRD data. A match confirms that the bulk sample consists of a single, pure crystalline phase.

Polymorphism Screening: Many organic molecules can crystallize in multiple different arrangements, a phenomenon known as polymorphism. Each polymorph is a distinct solid-state form with different physical properties. PXRD is the primary tool used to screen for and identify different polymorphs of a compound, as each one will produce a unique diffraction pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is characterized by strong absorptions in the UV region, arising from electronic transitions within the substituted benzene chromophore. researchgate.net

The benzene ring itself has characteristic π → π* transitions. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are strong activating groups (auxochromes), causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. science-softcon.de The ester group also influences the electronic structure. The spectrum is typically recorded in a non-polar solvent like ethanol (B145695) or cyclohexane (B81311) to observe the fine structure of the absorption bands.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Absorption Range (nm) | Notes |

| π → π | Substituted Benzene Ring | ~230-260 | Corresponds to the E₂-band (primary band) of the benzene ring, shifted by substituents. |

| π → π | Substituted Benzene Ring | ~270-310 | Corresponds to the B-band (secondary band) of the benzene ring, which is sensitive to substitution. The -OH and -NH₂ groups significantly enhance its intensity and shift it to a longer wavelength. researchgate.net |

| n → π | Carbonyl Group (C=O) | >300 | A weak transition associated with the non-bonding electrons of the carbonyl oxygen. It may be obscured by the stronger π → π bands. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For Tert-butyl 4-amino-3-hydroxybenzoate, DFT calculations can provide a detailed understanding of its molecular and electronic characteristics. mdpi.comnih.govresearchgate.netsemanticscholar.orgresearchgate.net

Geometry optimization is a fundamental application of DFT, used to determine the lowest energy arrangement of atoms in a molecule, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Stable Conformations of this compound (Illustrative) Note: The following data is illustrative and based on general principles of conformational analysis, as specific computational results for this molecule were not found in the searched literature.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A (Lowest Energy) | ~180° (anti-periplanar) | 0.00 | The bulky tert-butyl group is positioned away from the aromatic ring, minimizing steric hindrance. |

| B | ~60° (gauche) | > 0 | Rotation around the ester bond leads to increased steric interaction between the tert-butyl group and the ring. |

| C | ~0° (syn-periplanar) | Highest | Significant steric clash between the tert-butyl group and the ortho-hydroxyl group. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netacs.orgresearchgate.netwikipedia.orgslideshare.net The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically on the amino and hydroxyl groups, which are strong electron-donating substituents. The LUMO, conversely, is likely to be distributed over the carbonyl group of the ester and the aromatic ring, which can act as electron-accepting regions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can precisely determine the energies of these orbitals and visualize their distribution. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Note: The following data is illustrative and based on general principles of FMO theory, as specific computational results for this molecule were not found in the searched literature.

| Orbital | Predicted Energy (eV) | Primary Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -5.5 to -6.5 | Amino and hydroxyl groups, aromatic ring | Susceptible to electrophilic attack at the ortho and para positions relative to the amino and hydroxyl groups. |

| LUMO | -1.0 to -2.0 | Carbonyl group and aromatic ring | Potential site for nucleophilic attack, particularly at the carbonyl carbon. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Entire molecule | Indicates good kinetic stability. |

DFT calculations can be used to simulate vibrational spectra (Infrared and Raman), which can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. dergipark.org.trresearchgate.netchemicalbook.comnih.govscirp.orgnist.govmdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.

For this compound, characteristic vibrational frequencies would include:

O-H stretching of the hydroxyl group.

N-H stretching of the amino group.

C=O stretching of the ester carbonyl group.

C-O stretching of the ester linkage.

Aromatic C-H and C=C stretching modes.

Vibrations associated with the tert-butyl group .

These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method, can provide a detailed and accurate assignment of the experimental IR and Raman spectra. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. researchgate.netsupsi.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and its interactions with the surrounding environment (like a solvent) evolve.

For this compound, an MD simulation in a solvent such as water or an organic solvent would provide insights into:

Conformational Landscapes: Identifying the most populated conformations and the transitions between them in a dynamic environment.

Solvation Effects: Understanding how solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups and the solvent.

Flexibility: Quantifying the flexibility of different parts of the molecule, such as the rotation of the tert-butyl group and the bending of the ester linkage.

Prediction of Molecular Descriptors and Physicochemical Parameters

Computational methods are also widely used to predict key molecular descriptors that are important in medicinal chemistry and drug design. These parameters help in assessing the "drug-likeness" of a compound. nih.govnih.govnumberanalytics.comresearchgate.netnumberanalytics.com

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. nih.govnumberanalytics.comnumberanalytics.com It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. Molecules with a lower TPSA are generally more likely to be orally bioavailable.

Lipophilicity (LogP) is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often sought in drug design.

Computational tools can accurately predict these values based on the molecular structure.

Table 3: Predicted Physicochemical Parameters for this compound Note: The following data is based on publicly available computational predictions.

| Parameter | Predicted Value | Method/Source | Significance |

|---|---|---|---|

| TPSA | 72.6 Ų | Cactvs 3.4.8.18 (PubChem) | Suggests good potential for oral bioavailability, as it is below the common threshold of 140 Ų. numberanalytics.com |

| XLogP3 | 2.1 | PubChem | Indicates a moderate level of lipophilicity, which is often favorable for drug candidates. |

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations provide deep insights into the electronic structure and properties of a molecule. For this compound, methods such as Density Functional Theory (DFT) are instrumental in predicting its behavior.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability. nih.gov In this compound, significant delocalization is expected due to the interaction of the lone pairs on the amino nitrogen and hydroxyl oxygen with the π-system of the benzene (B151609) ring.

The primary interactions would involve the donation of electron density from the lone pair orbitals of nitrogen (n_N) and oxygen (n_O) into the antibonding π* orbitals of the aromatic ring. This delocalization, described as n → π* interactions, contributes to the stabilization of the molecule. The NBO analysis would quantify the energy of these interactions, with stronger interactions indicating greater stability. It is anticipated that the amino group would be a stronger donor than the hydroxyl group. These donor-acceptor interactions within the molecule are fundamental to understanding its electronic properties and reactivity. nih.govresearchgate.net

Table 2: Predicted Major NBO Interactions and Stabilization Energies (E²)

| Donor NBO | Acceptor NBO | Predicted E² (kcal/mol) | Description |

| n(N) | π(C-C) of ring | High | Delocalization of amino lone pair into the aromatic ring |

| n(O) | π(C-C) of ring | Moderate | Delocalization of hydroxyl lone pair into the aromatic ring |

| π(C-C) of ring | π*(C=O) | Moderate | Conjugation between the ring and the carbonyl group |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atoms of the hydroxyl and carbonyl groups, making them the primary sites for electrophilic attack. The amino group's nitrogen would also show negative potential, though likely modulated by its electron-donating character. The most positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, identifying them as the sites for nucleophilic interaction. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 3: Predicted MEP Surface Characteristics

| Molecular Region | Predicted MEP Color | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Deep Red | Nucleophilic / Site for Electrophilic Attack |

| Hydroxyl Oxygen (-OH) | Red | Nucleophilic / Site for Electrophilic Attack |

| Amino Nitrogen (-NH₂) | Orange/Red | Nucleophilic / Site for Electrophilic Attack |

| Hydroxyl Hydrogen (-OH) | Blue | Electrophilic / Site for Nucleophilic Attack |

| Amino Hydrogens (-NH₂) | Blue | Electrophilic / Site for Nucleophilic Attack |

| Aromatic Hydrogens | Green/Yellow | Relatively Neutral |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Predictions

Organic molecules with electron-donating groups (EDG) and electron-accepting groups (EAG) connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. jksus.org this compound possesses strong EDGs in the form of the amino (-NH₂) and hydroxyl (-OH) groups, and a moderate EAG in the tert-butoxycarbonyl [-C(O)O-C(CH₃)₃] group. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key requirement for NLO activity. uou.ac.in

Computational studies on similar aminobenzoate derivatives have shown that such molecules can possess large first-order hyperpolarizability (β) values, a measure of the second-order NLO response. nasc.ac.inresearchgate.netjchps.com DFT calculations could be used to predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of this compound. The presence of both -NH₂ and -OH groups as donors is expected to enhance the ICT and result in a notable NLO response, making it a potential candidate for NLO materials. uou.ac.in

Table 4: Predicted NLO Properties (Conceptual)

| Property | Symbol | Predicted Value | Significance |

| Dipole Moment | µ | Non-zero | Indicates charge asymmetry |

| Polarizability | α | Moderate to High | Measure of molecular response to an electric field |

| First Hyperpolarizability | β | Significant | Indicates potential for second-order NLO applications |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in an electronic spectrum (e.g., UV-Vis). For this compound, TD-DFT calculations would likely predict electronic transitions primarily of a π → π* nature, originating from the delocalized π-system of the benzene ring and the lone pairs of the substituents.

The analysis would identify the main molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized on the electron-rich phenyl ring and the electron-donating amino and hydroxyl groups. The LUMO would likely have significant contributions from the aromatic ring and the electron-accepting ester group. The energy gap between the HOMO and LUMO would be a key factor in determining the electronic and optical properties of the molecule. researchgate.netrsc.org

Table 5: Predicted Electronic Transition Properties from TD-DFT

| Parameter | Predicted Characteristics |

| Main Electronic Transition | HOMO → LUMO |

| Nature of Transition | π → π* with significant charge-transfer character |

| HOMO Localization | Aromatic ring, Amino group (-NH₂), Hydroxyl group (-OH) |

| LUMO Localization | Aromatic ring, Carbonyl group (-C=O) |

| Predicted Absorption Region | UV-A or UV-B range |

Research Applications and Functional Materials Design

Utilization as a Synthetic Intermediate in Complex Molecule Construction

The strategic placement of reactive sites on the benzene (B151609) ring, combined with the sterically bulky tert-butyl ester, allows for selective chemical transformations. The tert-butyl group serves as a robust protecting group for the carboxylic acid, preventing it from reacting while modifications are made using the amino and hydroxyl functionalities. This ester can be selectively removed later in a synthetic sequence under specific acidic conditions, revealing the carboxylic acid for further reactions.

While direct, named examples of marketed pharmaceuticals derived from tert-butyl 4-amino-3-hydroxybenzoate are not prominently documented, its molecular architecture makes it an ideal precursor for the synthesis of various pharmacologically relevant nitrogen-containing heterocyclic compounds. The ortho-disposed amino and hydroxyl groups are key functionalities for constructing fused ring systems, most notably benzoxazoles.

The general synthetic approach involves the condensation of the amino and hydroxyl groups with a suitable electrophile, such as a carboxylic acid, aldehyde, or their derivatives, to form the heterocyclic ring. The tert-butyl ester remains intact during this process, offering a latent site for subsequent chemical modifications. This strategy is fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. For instance, the benzoxazole (B165842) scaffold is a core component of various compounds investigated for their biological activities. The process would typically involve:

Acylation of the amino group or condensation with an aldehyde.

Cyclization via dehydration to form the oxazole (B20620) ring fused to the benzene ring.

Deprotection of the tert-butyl group to liberate the carboxylic acid.

Further functionalization of the carboxylic acid, for example, through amide bond formation, to modulate the compound's properties.

This stepwise approach allows for the systematic construction of complex molecules with potential therapeutic applications.

The concept of creating multifunctional or hybrid compounds—single molecules designed to interact with multiple biological targets—is a leading strategy in modern drug design, particularly for complex diseases like Alzheimer's. The core structure of this compound is analogous to components used in such sophisticated molecular engineering. For example, research into Alzheimer's disease has led to the development of hybrid compounds that combine a cholinesterase inhibitor with an antioxidant moiety. sigmaaldrich.com In one such study, new hybrids of 4-amino-2,3-polymethylenequinoline were linked to butylated hydroxytoluene (BHT), a well-known antioxidant, to create multifunctional agents. sigmaaldrich.com

Although this example does not use this compound directly, it highlights the strategic importance of the substituted benzene ring structure. The amino and hydroxyl groups on the subject compound provide ideal handles for conjugation, allowing it to be linked to other pharmacologically active molecules or scaffolds to create novel hybrid therapeutics with tailored biological profiles.

Contributions to Advanced Materials Science

The same chemical reactivity that makes this compound a useful building block in medicinal chemistry also allows for its application in materials science, particularly in the synthesis of functional polymers and supramolecular structures.

The non-esterified parent molecule, 3-amino-4-hydroxybenzoic acid, is a known monomer for the synthesis of high-performance polymers like polybenzoxazoles (PBOs). These polymers are known for their exceptional thermal stability and mechanical strength. In a typical synthesis, the diacid monomer derived from 3-amino-4-hydroxybenzoic acid undergoes polycondensation with aliphatic diamines to produce bio-based PBOs. These resulting polymers exhibit high molecular weights and significant thermal resistance, with decomposition temperatures often exceeding 400 °C.

The use of this compound would introduce a key modification to this process. With the carboxylic acid group protected, polymerization can be directed to occur exclusively through the amino and hydroxyl groups. This allows for the creation of a polymer backbone with pendant tert-butoxycarbonyl groups. These groups can then be hydrolyzed to free carboxylic acids, providing sites for post-polymerization modification. This functionalization can be used to alter the polymer's properties, such as solubility, or to attach other molecules, like cross-linkers or bioactive agents.

| Property | Value |

| Polymer Type | Bio-based Polybenzoxazoles (from parent acid) |

| Weight Average Molecular Weight | 5.70–7.20 × 10⁴ g/mol |

| 10% Weight Loss Temperature (T10) | > 400 °C |

| Glass Transition Temperature (Tg) | > 170 °C |

This table presents data for polymers synthesized from the parent compound 3-amino-4-hydroxybenzoic acid, illustrating the properties of the foundational benzoate (B1203000) scaffold.

The field of supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent bonds. Metal-Organic Frameworks (MOFs) are a prominent class of such materials, consisting of metal ions or clusters linked together by organic ligands. The deprotected form of this compound (3-amino-4-hydroxybenzoic acid) has been successfully used as an organic ligand to construct a family of isostructural, multifunctional lanthanide-based MOFs.

In this research, the 3-amino-4-hydroxybenzoic acid ligand coordinates to lanthanide ions through its carboxylate, hydroxyl, and amino groups. This results in robust, three-dimensional frameworks with interesting and tunable properties. Depending on the lanthanide ion used, these MOFs exhibit properties such as single-molecule magnet (SMM) behavior, luminescence for thermal sensing, and porosity for gas adsorption. For instance, the dysprosium-based MOF shows SMM behavior, while the europium- and terbium-based versions exhibit strong luminescent properties. Furthermore, the porous nature of these frameworks allows for the adsorption of gases like carbon dioxide.

| Lanthanide Ion (Ln) | Resulting MOF Formula Fragment | Key Property Observed |

| Dysprosium (Dy) | {[Dy₅L₆(OH)₃(DMF)₃]} | Single-Molecule Magnet (SMM) Behavior |

| Erbium (Er) | {[Er₅L₆(OH)₃(DMF)₃]} | Single-Molecule Magnet (SMM) Behavior |

| Ytterbium (Yb) | {[Yb₅L₆(OH)₃(DMF)₃]} | Single-Molecule Magnet (SMM) Behavior |

| Europium (Eu) / Terbium (Tb) | {[Ln₅L₆(OH)₃(DMF)₃]} | Photoluminescence / Thermal Sensing |

| General Framework | Not Applicable | CO₂ Adsorption |

This table summarizes the properties of multifunctional Metal-Organic Frameworks (MOFs) synthesized using the 3-amino-4-hydroxybenzoic acid ligand (where L represents the deprotonated ligand).

Role in Catalysis and Chemical Transformations

The role of this compound in the field of catalysis is not extensively documented in scientific literature. While its functional groups could theoretically allow it to act as a ligand for metal catalysts, its primary application reported to date is as a structural building block rather than as a direct participant in catalytic cycles. Its utility lies in being consumed and integrated into a larger molecule during a chemical reaction, not in facilitating the transformation of other reactants.

Development of Benzoate-Based Catalysts for Organic Reactions

Benzoate derivatives have emerged as a versatile class of photosensitization catalysts, capable of facilitating a range of organic reactions, most notably the direct C(sp³)–H fluorination of unactivated bonds under visible light. nih.govacs.orguni-regensburg.deresearchgate.netrsc.org The core catalytic activity resides in the benzoyl group, which can function either as a standalone photosensitizing catalyst or as a "photosensitization auxiliary" that can be attached to and removed from complex molecules. nih.govacs.orguni-regensburg.deresearchgate.netrsc.org

The general mechanism involves the benzoate photosensitizer assembling with a reagent, such as SelectFluor, to form a charge-transfer complex. nih.gov This complex can absorb visible light, initiating an energy transfer process that generates highly reactive radical cations, which are powerful hydrogen atom transfer agents. nih.gov This allows for the selective fluorination of C(sp³)–H bonds. While specific studies on this compound are not detailed in the reviewed literature, its inherent benzoate structure suggests it could participate in similar photochemical processes. The electron-donating nature of the amino and hydroxyl substituents could potentially modulate the electronic properties and thus the photosensitizing efficiency of the benzoate core.

Table 1: Examples of Benzoate-Based Photosensitizers and Their Applications

| Photosensitizer/Auxiliary | Reaction Type | Key Advantages |

|---|---|---|

| Methyl 4-fluorobenzoate | C(sp³)–H Fluorination | Acts as a simple, effective photosensitizing catalyst. uni-regensburg.de |

| 4-Fluorobenzoyl Group | C(sp³)–H Fluorination | Functions as a removable auxiliary, increasing reaction efficiency and substrate scope, especially for molecules with alcohol and amine groups. nih.govuni-regensburg.de |

This table is generated based on data from referenced research on benzoate-based catalysts.

Synergistic Effects in CO2 Activation and Conversion Processes

The activation and conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of research for mitigating climate change and creating sustainable chemical processes. The structure of this compound, featuring both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring, suggests a potential for synergistic interactions in CO₂ activation.

Theoretical and experimental studies on other materials have shown that superficial amino and hydroxyl groups can work in concert to activate CO₂. acs.org The amino group, being a Lewis base, can interact with the electrophilic carbon atom of CO₂, while the adjacent hydroxyl group can form hydrogen bonds or interact with the oxygen atoms of CO₂, further polarizing and activating the molecule. acs.org This dual-functionalization can lower the energy barrier for CO₂ conversion. acs.org For instance, in the context of electroreduction, superficial hydroxyl and amino groups on polymeric carbon nitride have been shown to serve as synergistic active sites for CO₂ activation, significantly enhancing the yield of CO. acs.org

While direct experimental data for this compound in CO₂ conversion is not available, the principles of synergistic activation by neighboring amino and hydroxyl functionalities provide a strong theoretical basis for its potential application in this field. The compound could serve as a molecular model or a functional ligand in catalyst design for CO₂ capture and transformation.

Biochemical Transformations and Enzymatic Studies

The metabolism of benzoate derivatives is a well-established field of microbiology, and understanding the enzymatic processes involved is key to applications in bioremediation and biocatalysis.

Investigation of Metabolic Pathways and Enzyme Mechanisms for Related Benzoates

The biodegradation of aromatic compounds like this compound in microorganisms typically involves a series of enzymatic steps. Based on established pathways for related compounds, a plausible metabolic route can be proposed.

The initial step would likely be the hydrolysis of the tert-butyl ester bond. While many esterases show a preference for less sterically hindered esters, certain enzymes are capable of hydrolyzing bulky esters like tert-butyl esters. researchgate.netgoogle.com This hydrolysis would release tert-butanol (B103910) and the corresponding carboxylic acid, 4-amino-3-hydroxybenzoic acid.

Following ester cleavage, the aromatic ring is primed for degradation. The metabolism of 4-amino-3-hydroxybenzoic acid has been specifically studied in Bordetella sp. strain 10d. nih.gov This pathway involves the meta-cleavage of the aromatic ring, a common strategy for degrading aminophenols. nih.gov The key steps are:

Ring Dioxygenation: The enzyme 4-amino-3-hydroxybenzoate 2,3-dioxygenase catalyzes the opening of the aromatic ring between carbons 2 and 3 to form 2-hydroxymuconic 6-semialdehyde. nih.gov

Dehydrogenation: The resulting semialdehyde is then oxidized by a dehydrogenase. nih.gov

Downstream Processing: A series of enzymes including a tautomerase, decarboxylase, and hydratase further process the intermediates, ultimately leading to central metabolic products like pyruvic acid. nih.gov

This "dehydrogenative route" is distinct from other hydrolytic pathways observed for similar compounds, highlighting the diversity of microbial metabolic strategies. nih.gov

Characterization of Enzymatic Activities Towards Aminohydroxybenzoates

Specific enzymes have been isolated and characterized for their ability to transform aminohydroxybenzoates, providing insight into the biocatalytic potential of these pathways. The study of these enzymes reveals high specificity and efficiency for their respective substrates.

One key enzyme is 4-amino-3-hydroxybenzoate 2,3-dioxygenase , purified from Bordetella sp. strain 10d. This enzyme shows very high specificity for 4-amino-3-hydroxybenzoic acid, initiating its degradation.

Another relevant enzyme is 3-amino-4-hydroxybenzoate 2-monooxygenase (PtnB3) from Streptomyces platensis. This enzyme is involved in the biosynthesis of platencin (B21511) and catalyzes the hydroxylation of 3-amino-4-hydroxybenzoate to form 3-amino-2,4-dihydroxybenzoate.

The detailed characterization of these enzymes provides valuable data on their catalytic properties.

Table 2: Properties of Enzymes Acting on Aminohydroxybenzoates

| Enzyme Name | Source Organism | Substrate | Product | Molecular Mass (kDa) | Kinetic Parameters |

|---|---|---|---|---|---|

| 4-amino-3-hydroxybenzoate 2,3-dioxygenase | Bordetella sp. strain 10d | 4-Amino-3-hydroxybenzoic acid | 2-Hydroxymuconic 6-semialdehyde | 40 (homodimer of 21 kDa subunits) | K_m_ = 35 µM, V_max_ = 12 µmol·min⁻¹·(mg protein)⁻¹ |

This table is generated based on data from referenced research on specific enzymes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.